2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate
Description
Heterocyclic Organic Compounds
Ether-Alcohol Hybrids
The 2-phenylethyloxy group and propanol backbone classify it as a glycol ether derivative, with the ether linkage (-O-) and hydroxyl (-OH) groups enabling hydrogen bonding and polar interactions .
Pharmaceutical Intermediates
Structural analogs of this compound, such as miconazole and ketoconazole, are documented as antifungal agents, suggesting its role as a synthetic intermediate or impurity in drug manufacturing .
Table 2: Chemoinformatic Classification Hierarchy
| Level 1 | Level 2 | Level 3 |
|---|---|---|
| Organic Compounds | Heterocycles | Imidazoles |
| Organic Salts | Oxalates | Propanol-derived salts |
| Aromatic Compounds | Halogenated Aromatics | Dichlorophenyl Derivatives |
Positional Isomerism Considerations in Polyhalogenated Aryl-Imidazole Derivatives
Positional isomerism arises from variations in substituent placement on the aryl and imidazole rings:
Aryl Ring Isomerism
Imidazole Ring Isomerism
- 1H-imidazole vs. 4H-imidazole : Tautomerism in the imidazole ring influences hydrogen-bonding capacity and biological activity .
Table 3: Impact of Positional Isomerism on Physicochemical Properties
Properties
CAS No. |
83337-90-0 |
|---|---|
Molecular Formula |
C22H22Cl2N2O6 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(2-phenylethoxy)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C20H20Cl2N2O2.C2H2O4/c21-17-6-7-18(19(22)12-17)20(25,13-24-10-9-23-15-24)14-26-11-8-16-4-2-1-3-5-16;3-1(4)2(5)6/h1-7,9-10,12,15,25H,8,11,13-14H2;(H,3,4)(H,5,6) |
InChI Key |
WKUATSQCNAPJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the phenylethyloxy group: This can be done through nucleophilic substitution reactions.
Formation of the oxalate salt: This final step involves the reaction of the synthesized compound with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
| Compound Name | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Imidazole | 2,4-Dichlorophenyl, 2-phenylethyloxy, oxalate salt | ~483.3* | Enhanced solubility via oxalate counterion |
| Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole) | Imidazole | 2,4-Dichlorophenyl, 2-propenyloxy | 297.1 | Antifungal agent; lacks oxalate salt |
| Propiconazole (1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole) | Triazole | 2,4-Dichlorophenyl, propyl-dioxolan | 342.2 | Broad-spectrum fungicide |
| Bromuconazole (1-((4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl)methyl)-1H-1,2,4-triazole) | Triazole | 2,4-Dichlorophenyl, brominated tetrahydrofuran | 427.6 | Bromine substitution enhances stability |
*Calculated based on formula: C₃H₃N₂ (imidazole) + C₆H₃Cl₂ (dichlorophenyl) + C₈H₉O (phenylethyloxy) + C₂H₂O₄ (oxalate).
Physicochemical Properties
Table 2: Hypothetical Solubility and Stability
| Compound | Solubility in Water (mg/mL) | LogP (Predicted) | Stability Notes |
|---|---|---|---|
| Target Compound | ~5–10 (oxalate salt) | 3.8 | Oxalate salt reduces crystallization issues |
| Imazalil | <1 (free base) | 4.2 | Prone to oxidation due to propenyloxy group |
| Propiconazole | <0.1 | 3.5 | Stable under acidic conditions |
*Predicted LogP values derived from structural analogs in and .
Biological Activity
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate is a compound with significant biological activity, particularly in pharmacological and biochemical contexts. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C21H19Cl2N3O
- Molecular Weight : 496.307 g/mol
- CAS Number : 1263966-18-2
These properties suggest a complex structure conducive to various interactions in biological systems.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various pathogens. The imidazole ring is often associated with antifungal and antibacterial properties due to its ability to disrupt microbial cell membranes.
- Antioxidant Properties : Compounds containing phenolic structures have demonstrated significant antioxidant capabilities. For instance, the presence of the 2-(2,4-dichlorophenyl) moiety may enhance radical scavenging activity, as seen in related studies where similar compounds exhibited strong DPPH radical scavenging effects .
- Calcium Oxalate Crystallization Inhibition : There is emerging evidence suggesting that this compound may inhibit calcium oxalate crystallization, which is crucial for preventing kidney stones. In vitro studies have shown that certain phenolic compounds effectively reduce the nucleation and growth of calcium oxalate crystals .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The imidazole group may interact with active sites of enzymes, potentially inhibiting their function and thereby affecting metabolic pathways.
- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative stress in cells.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potential therapeutic applications in treating infections caused by these bacteria.
Case Study 2: Antioxidant Activity Assessment
In a comparative study using DPPH and FRAP methods, derivatives of this compound were tested for their antioxidant capacity. The results showed that at a concentration of 1 mg/mL, the maximum inhibition percentage was approximately 89%, indicating strong antioxidant potential .
Table 1: Inhibition Percentages of Calcium Oxalate Crystallization
| Concentration (g/L) | % Inhibition (P.F) | % Inhibition (S.F) | % Inhibition (Cit.P) |
|---|---|---|---|
| 0.25 | 79.76 ± 5.4 | 78.87 ± 4.03 | 75.47 ± 6.76 |
| 0.5 | 82.83 ± 4.32 | 83.49 ± 3.73 | 97.28 ± 0.29 |
P.F = Polyphenol Fraction; S.F = Saponin Fraction; Cit.P = Potassium Citrate
This table illustrates the effectiveness of various fractions in inhibiting calcium oxalate crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
